molecular formula C22H22FN3O2S2 B2739304 N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941874-47-1

N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2739304
CAS RN: 941874-47-1
M. Wt: 443.56
InChI Key: YSXRSNHGSZTKIU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2S2 and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives of thiazole-containing compounds, investigating their potential in addressing numerous biological targets. For instance, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported, with evaluations of their antibacterial activities against specific bacteria strains, demonstrating promising results in the development of new antibacterial agents (Lu et al., 2020). These compounds exhibit significant activity, suggesting their potential in treating bacterial infections.

Anticancer Activities

The anticancer screening of new imidazothiadiazole analogs, synthesized from precursors involving thiazole and acetamide structures, has revealed potent cytotoxic effects against various cancer cell lines. These findings indicate the potential of thiazole derivatives in cancer therapy, offering a foundation for further investigation into their mechanism of action and efficacy in cancer treatment (Abu-Melha, 2021).

Antimicrobial and Antifungal Efficacy

The synthesis and evaluation of sulfide and sulfone derivatives of thiazole compounds have demonstrated antimicrobial activity against both gram-negative and gram-positive bacteria, as well as antifungal effects against Aspergillus niger and Candida albicans (Badiger et al., 2013). These studies underscore the versatility of thiazole derivatives as potential antimicrobial and antifungal agents.

Enzymatic and Metabolic Studies

Some derivatives of the compound have been analyzed for their effects on enzymatic activities and metabolic processes. Research exploring the chemical induction of hepatic metabolism by similar acetanilide-type herbicides has provided insights into the indirect mediation of reductions in circulating thyroid hormone levels, highlighting the complex interactions between synthetic compounds and biological systems (Christenson et al., 1996).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S2/c1-13-8-14(2)21(15(3)9-13)26-19(27)10-18-11-29-22(25-18)30-12-20(28)24-17-6-4-16(23)5-7-17/h4-9,11H,10,12H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXRSNHGSZTKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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